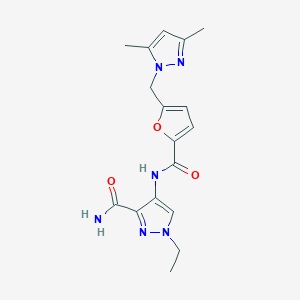

CLB-016

Descripción

Propiedades

Fórmula molecular |

C17H20N6O3 |

|---|---|

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

4-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H20N6O3/c1-4-22-9-13(15(21-22)16(18)24)19-17(25)14-6-5-12(26-14)8-23-11(3)7-10(2)20-23/h5-7,9H,4,8H2,1-3H3,(H2,18,24)(H,19,25) |

Clave InChI |

UACIRNBAOPGVCY-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC=C(O2)CN3C(=CC(=N3)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CLB-016; CLB 016; CLB016; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Colibactin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colibactin is a genotoxic secondary metabolite produced by various commensal and pathogenic bacteria, most notably Escherichia coli strains harboring the polyketide synthase (pks) genomic island.[1] This complex natural product has garnered significant attention due to its ability to induce DNA double-strand breaks in eukaryotic cells, leading to cell cycle arrest, senescence, and apoptosis.[2] Chronic exposure to colibactin-producing bacteria has been linked to the development of colorectal cancer (CRC).[3] The instability of the final colibactin molecule has made its direct isolation and characterization challenging.[4] However, extensive research into its biosynthesis has elucidated a fascinating pathway involving a prodrug strategy to protect the producing bacterium from its own genotoxic product. This guide provides a comprehensive technical overview of the colibactin biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and key experimental methodologies used in its study.

The pks Genomic Island: Genetic Blueprint for Colibactin Synthesis

The biosynthesis of colibactin is orchestrated by a 54-kb genomic island known as the pks or clb (for colibactin) island.[4] This island contains 19 genes, clbA through clbS, which encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with accessory and regulatory proteins.[5][6] The genes are largely organized in a single transcriptional direction, with the exception of clbA and clbR, which are oriented in the opposite direction.[7]

Table 1: Genes of the pks Island and Their Functions

| Gene | Encoded Protein | Function |

| clbA | ClbA | Phosphopantetheinyl transferase (PPTase); activates NRPS and PKS modules.[8] |

| clbR | ClbR | Transcriptional activator of the clb operon.[9] |

| clbB | ClbB | Hybrid NRPS-PKS; elongates the prodrug scaffold.[6] |

| clbC | ClbC | Polyketide synthase (PKS). |

| clbD | ClbD | Acyl-CoA dehydrogenase. |

| clbE | ClbE | Acyl carrier protein (ACP). |

| clbF | ClbF | Enoyl-CoA hydratase. |

| clbG | ClbG | Acyltransferase. |

| clbH | ClbH | Non-ribosomal peptide synthetase (NRPS). |

| clbI | ClbI | Polyketide synthase (PKS). |

| clbJ | ClbJ | Non-ribosomal peptide synthetase (NRPS). |

| clbK | ClbK | Hybrid NRPS-PKS. |

| clbL | ClbL | Amidase involved in final assembly.[10] |

| clbM | ClbM | MATE (Multidrug and Toxic Compound Extrusion) transporter; exports precolibactin to the periplasm.[11] |

| clbN | ClbN | Non-ribosomal peptide synthetase (NRPS); initiates biosynthesis with the prodrug motif.[6] |

| clbO | ClbO | Polyketide synthase (PKS). |

| clbP | ClbP | Periplasmic peptidase; cleaves the prodrug motif to activate colibactin.[5] |

| clbQ | ClbQ | Thioesterase; involved in offloading intermediates.[7] |

| clbS | ClbS | Self-resistance protein; cyclopropane hydrolase that inactivates colibactin.[12] |

The Colibactin Biosynthesis Pathway: A Step-by-Step Guide

The biosynthesis of colibactin is a multi-step process that can be broadly divided into initiation, elongation, termination and export, and final activation. A key feature of this pathway is the "prodrug" strategy, where an inactive precursor, termed "precolibactin," is synthesized in the cytoplasm to prevent autotoxicity.[13]

Initiation and Activation

The process begins with the activation of the NRPS and PKS enzymes by the phosphopantetheinyl transferase (PPTase) ClbA.[8] ClbA transfers a 4'-phosphopantetheine moiety from coenzyme A to a conserved serine residue on the carrier protein domains of the NRPS and PKS modules. This post-translational modification is essential for the loading of building blocks and the subsequent chain elongation.[14]

Assembly of the Precolibactin Backbone

The assembly of the precolibactin backbone is a complex process involving a series of condensation reactions catalyzed by the NRPS and PKS modules.

-

Prodrug Motif Installation: The NRPS ClbN initiates the synthesis by incorporating asparagine and attaching a myristoyl group, forming an N-myristoyl-D-asparagine "prodrug" motif.[6]

-

Chain Elongation: The growing chain is then passed along the multienzyme assembly line, with each module adding a specific building block. The hybrid NRPS-PKS ClbB elongates the prodrug scaffold.[6] Subsequent modules incorporate various amino acid and polyketide units.

-

Final Assembly: The amidase ClbL is proposed to catalyze the final cyclization step to form the complete precolibactin molecule.[10]

Export and Self-Resistance

To prevent damage to its own DNA, the producing bacterium employs a two-pronged defense mechanism.

-

Export to the Periplasm: The fully assembled, yet inactive, precolibactin is transported from the cytoplasm to the periplasm by the MATE transporter ClbM.[11] This sequesters the precursor away from the bacterial chromosome.

-

Self-Resistance Protein: The pks island also encodes a self-resistance protein, ClbS.[12] ClbS is a cyclopropane hydrolase that can inactivate any colibactin that may enter the cytoplasm, providing an additional layer of protection.[12]

Final Activation in the Periplasm

The final and crucial step in the biosynthesis of active colibactin occurs in the periplasm. The periplasmic peptidase ClbP cleaves the N-myristoyl-D-asparagine prodrug motif from precolibactin.[5] This cleavage unmasks the reactive functionalities of the molecule, leading to the formation of the mature, genotoxic colibactin.

Caption: Overview of the colibactin biosynthesis, export, and activation pathway.

Colibactin's Mechanism of Action and Host Cell Response

Once activated, colibactin is released and can enter host epithelial cells. Its genotoxicity stems from its ability to act as a DNA alkylating agent, forming interstrand cross-links.[15] This leads to the formation of DNA double-strand breaks, which trigger a robust DNA damage response (DDR) in the host cell.[13]

The DDR is primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways.[11][13] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M transition.[11] This provides the cell with an opportunity to repair the damaged DNA. The Fanconi anemia (FA) pathway is a key DNA repair pathway involved in resolving the interstrand cross-links caused by colibactin.[12][16][17] A central event in this pathway is the monoubiquitination of the FANCD2 protein.[1][18] If the damage is too extensive to be repaired, the cell may undergo apoptosis or enter a state of cellular senescence.

Caption: Signaling pathway of colibactin-induced DNA damage response in host cells.

Experimental Protocols

The study of colibactin has necessitated the development and adaptation of a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Large-Scale Cultivation of pks+ E. coli for Metabolite Isolation

Objective: To produce sufficient biomass of a pks+ E. coli strain for the extraction and purification of precolibactin.

Materials:

-

Luria-Bertani (LB) broth or a defined fermentation medium[9]

-

Large-volume fermenter (e.g., 10-100 L)

-

Centrifuge capable of handling large volumes

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

Protocol:

-

Prepare a seed culture by inoculating 100 mL of LB broth with a single colony of the pks+ E. coli strain. Incubate overnight at 37°C with shaking.

-

Inoculate the large-volume fermenter containing the chosen medium with the overnight seed culture.

-

Maintain the fermentation at 37°C with controlled aeration and agitation. Monitor cell growth by measuring the optical density at 600 nm (OD600). High cell densities (OD600 of 160-180) have been achieved in fed-batch fermentations.[9]

-

After 18-24 hours of cultivation, harvest the bacterial culture by centrifugation.

-

Separate the supernatant and extract with an equal volume of ethyl acetate (EtOAc).

-

Collect the organic layer and concentrate it using a rotary evaporator to obtain the crude extract containing precolibactins.[7]

Extraction and HPLC Purification of Precolibactin

Objective: To purify precolibactin from the crude bacterial extract.

Materials:

-

Crude EtOAc extract

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Water (H2O)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Fraction collector

Protocol:

-

Dissolve the crude extract in a minimal volume of methanol.

-

Filter the dissolved extract to remove any insoluble material.

-

Set up the HPLC system with a C18 column.

-

Prepare mobile phases: Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).

-

Inject the filtered extract onto the HPLC column.

-

Elute the compounds using a gradient of increasing Solvent B concentration.

-

Monitor the elution profile using a UV detector.

-

Collect fractions corresponding to the peaks of interest.

-

Analyze the collected fractions by mass spectrometry to identify those containing precolibactin. It has been noted that some precolibactins can undergo spontaneous cyclization during HPLC purification.[20][21]

In Vitro DNA Damage Assay

Objective: To assess the ability of purified colibactin or precolibactin to induce DNA double-strand breaks in plasmid DNA.

Materials:

-

Purified colibactin or precolibactin[22]

-

Copper(II) chloride (CuCl2) solution[22]

-

Reaction buffer (e.g., Tris-HCl)

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

Protocol:

-

Set up reaction mixtures containing the plasmid DNA, the test compound (colibactin or precolibactin), and Cu(II) in the reaction buffer. It has been shown that copper is required for the DNA cleavage activity of colibactin in vitro.[22]

-

Incubate the reactions at 37°C for a specified time (e.g., 4-12 hours).[22][23]

-

Stop the reactions by adding DNA loading dye.

-

Load the samples onto an agarose gel.

-

Perform gel electrophoresis to separate the different forms of the plasmid DNA (supercoiled, nicked, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The appearance of linear DNA indicates the induction of double-strand breaks.[22]

Caption: A simplified workflow for the in vitro DNA damage assay using plasmid DNA.

Detection of FANCD2 Monoubiquitination by Western Blot

Objective: To detect the activation of the Fanconi Anemia pathway in host cells exposed to colibactin-producing bacteria by monitoring the monoubiquitination of FANCD2.

Materials:

-

HeLa or other suitable eukaryotic cells

-

pks+ and pks-E. coli strains

-

Cell culture medium and supplements

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibody against FANCD2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed eukaryotic cells in culture plates and allow them to adhere.

-

Infect the cells with pks+ or pks-E. coli at a defined multiplicity of infection (MOI).

-

After a 4-hour infection, wash the cells to remove bacteria and add fresh medium containing antibiotics to kill any remaining extracellular bacteria.

-

Incubate the cells for an additional period (e.g., 8-24 hours) to allow for the DNA damage response to occur.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE. The monoubiquitinated form of FANCD2 (FANCD2-L) will migrate slower than the non-ubiquitinated form (FANCD2-S).[3][18][24]

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for FANCD2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate. An increase in the FANCD2-L band in cells infected with pks+E. coli compared to the pks- control indicates activation of the Fanconi Anemia pathway.[1][3]

Conclusion

The colibactin biosynthesis pathway is a remarkable example of how bacteria produce complex and potent bioactive molecules while simultaneously protecting themselves from their toxic effects. The elucidation of this pathway has been a significant achievement in the field of natural product biosynthesis and has provided crucial insights into the molecular mechanisms underlying the link between the gut microbiota and colorectal cancer. The experimental methodologies detailed in this guide provide a framework for researchers to further investigate this fascinating pathway and its implications for human health and disease. Future research in this area may focus on the development of inhibitors of the colibactin pathway as potential therapeutics for the prevention or treatment of CRC, as well as on a more detailed quantitative understanding of the enzymology and regulation of this intricate biosynthetic assembly line.

References

- 1. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of colibactin activation by the ClbP peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClbP Is a Prototype of a Peptidase Subgroup Involved in Biosynthesis of Nonribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Divergent biosynthesis yields a cytotoxic aminomalonate-containing precolibactin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphopantetheinyl transferase ClbA contributes to the virulence of avian pathogenic Escherichia coli in meningitis infection of mice | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis and bioactivities of microbial genotoxin colibactins - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00050K [pubs.rsc.org]

- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bioengineering of Escherichia coli Nissle 1917 for Production and Excretion of Spermidine, a Key Metabolite in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and reactivity of precolibactin 886 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the clb Gene Cluster and its Genotoxic Product, Colibactin, in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Certain strains of Escherichia coli, a common inhabitant of the human gut microbiome, harbor a 54-kb genomic island known as the pks or clb gene cluster. This cluster orchestrates the biosynthesis of colibactin, a potent genotoxin implicated in colorectal cancer (CRC). Colibactin exerts its pathogenic effects by alkylating host DNA, leading to double-strand breaks, cell cycle arrest, and genomic instability. This technical guide provides a comprehensive overview of the clb gene cluster, detailing the functions of its constituent genes, the intricate biosynthesis pathway of colibactin, its mechanism of action, and its role in disease. Furthermore, this guide outlines key experimental protocols for studying the clb gene cluster and its genotoxic product, and presents available quantitative data to facilitate a deeper understanding of this complex system.

Introduction

The clb gene cluster, also referred to as the pks island, is a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid gene cluster found in certain strains of E. coli, primarily belonging to the B2 phylogroup, as well as other members of the Enterobacteriaceae family.[1][2] This gene cluster is responsible for the production of colibactin, a secondary metabolite with potent genotoxic activity.[3] The presence of colibactin-producing bacteria in the gut has been associated with an increased risk of developing colorectal cancer.[3] Colibactin is a highly unstable molecule and has not been isolated in its final active form, making its study challenging.[4] Research has therefore focused on its biosynthetic precursors, its genetic determinants, and its effects on host cells.

The clb Gene Cluster: Structure and Function

The clb gene cluster comprises 19 genes, designated clbA through clbS, which are organized into several transcriptional units.[5][6] These genes encode the enzymatic machinery required for the synthesis, transport, and activation of colibactin, as well as for the self-protection of the producing bacterium.

Table 1: Genes of the clb Cluster and Their Functions

| Gene | Encoded Protein | Proposed Function |

| Biosynthesis & Activation | ||

| clbA | Phosphopantetheinyl transferase | Activates PKS and NRPS enzymes.[7] |

| clbB | Hybrid NRPS-PKS | Involved in the initiation and elongation of the precolibactin backbone. |

| clbC | Polyketide synthase (PKS) | Elongation of the polyketide chain. |

| clbD, clbE, clbF | Aminomalonate-ACP biosynthesis | Synthesis of an extender unit for the polyketide chain. |

| clbG | Acyl carrier protein (ACP) | Carries the growing polyketide chain. |

| clbH | Non-ribosomal peptide synthetase (NRPS) | Incorporates amino acid residues. |

| clbI | PKS-like enzyme | Involved in cyclization reactions. |

| clbJ | Non-ribosomal peptide synthetase (NRPS) | Incorporates amino acid residues. |

| clbK | Hybrid NRPS-PKS | Elongation and modification of the precolibactin backbone. |

| clbL | Amidase/Cyclase | Dimerization and cyclization of precolibactin precursors. |

| clbN | Non-ribosomal peptide synthetase (NRPS) | Involved in the synthesis of the N-myristoyl-D-asparagine prodrug motif. |

| clbO | Polyketide synthase (PKS) | Final elongation of the polyketide chain. |

| clbP | Periplasmic peptidase | Cleaves the N-myristoyl-D-asparagine prodrug motif to activate colibactin.[8] |

| clbQ | Thioesterase | Edits and releases intermediates from the PKS/NRPS machinery. |

| Transport & Resistance | ||

| clbM | MATE transporter | Exports precolibactin to the periplasm. |

| clbS | Cyclopropane hydrolase | Provides self-resistance by inactivating colibactin.[9] |

| Regulation | ||

| clbR | Transcriptional activator | Positively regulates the expression of the clb gene cluster.[6][10] |

Colibactin Biosynthesis: A Prodrug Approach

Colibactin is synthesized as an inactive precursor, termed precolibactin, in the bacterial cytoplasm to prevent autotoxicity.[4] The biosynthesis is a complex process involving a PKS/NRPS assembly line. The synthesis is initiated with the attachment of an N-myristoyl-D-asparagine moiety, which acts as a prodrug scaffold.[4] Following a series of elongation and modification steps carried out by the various synthases and tailoring enzymes, the precolibactin molecule is assembled.

The inactive precolibactin is then transported into the periplasm by the MATE (Multidrug and Toxin Extrusion) transporter ClbM.[4] In the periplasm, the periplasmic peptidase ClbP cleaves off the N-myristoyl-D-asparagine prodrug motif.[8] This cleavage event activates colibactin, unmasking its reactive electrophilic groups, which are believed to be cyclopropane rings.[9] The now active colibactin is then able to exert its genotoxic effects on nearby host cells.

Caption: Colibactin is synthesized as an inactive precursor in the cytoplasm and activated in the periplasm.

Mechanism of Colibactin-Induced Genotoxicity

Active colibactin is a potent DNA alkylating agent.[11] It is believed to possess two electrophilic cyclopropane "warheads" that can form covalent adducts with DNA, primarily with adenine residues.[9] This alkylation can lead to the formation of DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription.[11]

The cellular response to colibactin-induced DNA damage involves the activation of the DNA damage response (DDR) pathway. A key event in this process is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA double-strand breaks.[12][13] The accumulation of γH2AX foci at the sites of DNA damage initiates a signaling cascade that leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[12] If the damage is too extensive to be repaired, the cell may undergo senescence or apoptosis. The error-prone repair of colibactin-induced DNA damage can lead to mutations and chromosomal aberrations, contributing to genomic instability and potentially driving tumorigenesis.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. academic.oup.com [academic.oup.com]

- 4. Expression analysis of the colibactin gene cluster coding for a novel polyketide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ClbR Is the Key Transcriptional Activator of Colibactin Gene Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphopantetheinyl transferase ClbA contributes to the virulence of avian pathogenic Escherichia coli in meningitis infection of mice | PLOS One [journals.plos.org]

- 8. Structural basis of colibactin activation by the ClbP peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClbS Is a Cyclopropane Hydrolase That Confers Colibactin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClbR Is the Key Transcriptional Activator of Colibactin Gene Expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genomic aberrations after short-term exposure to colibactin-producing E. coli transform primary colon epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genotoxic Mechanism of Colibactin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanisms underpinning the genotoxicity of colibactin, a secondary metabolite produced by gut bacteria linked to colorectal cancer. It covers the biosynthesis of the toxin, its chemical interaction with DNA, the subsequent cellular response, and the key experimental methodologies used in its study.

Introduction

Colibactin is a genotoxic secondary metabolite produced by various Enterobacteriaceae, including certain strains of Escherichia coli that harbor a 54-kb polyketide synthase (pks) biosynthetic gene cluster.[1][2] These colibactin-producing (pks+) bacteria are found with increased prevalence in patients with inflammatory bowel disease and colorectal cancer (CRC).[3] The molecule itself is highly unstable and has not been isolated from bacterial cultures, making its study challenging.[4][5] Despite this, a combination of genetic, mass spectrometric, and synthetic chemistry approaches has elucidated its structure and mechanism of action.[6][7] Colibactin induces DNA double-strand breaks (DSBs), interstrand cross-links (ICLs), and a unique mutational signature in host cells, providing a strong mechanistic link to its role in carcinogenesis.[3][8][9] This guide details the core processes of colibactin's genotoxic activity.

Biosynthesis and Activation of Colibactin

Colibactin is synthesized by a complex hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line encoded by the pks (or clb) gene island, which contains 19 genes (clbA–S).[1][10] The process involves the synthesis of inactive precursors, known as precolibactins, which are characterized by an N-myristoyl-D-Asn prodrug motif.[1] These precursors are transported into the bacterial periplasm via the transporter ClbM.[1] The crucial activation step is performed by the periplasmic peptidase ClbP, which cleaves the prodrug motif to release the active, but unstable, colibactin molecule.[1][2] This activation is essential for genotoxicity, as mutants lacking ClbP do not cause DNA damage.[2][8]

Caption: Colibactin biosynthesis and activation workflow.

Molecular Mechanism of DNA Damage

Active colibactin is a heterodimer featuring two electrophilic cyclopropane "warheads," which are the key functional groups responsible for its genotoxicity.[1][4][5] The molecule acts as a DNA alkylating agent, specifically targeting adenine residues.[1][11]

DNA Interstrand Cross-linking (ICLs)

The primary mechanism of colibactin-induced DNA damage is the formation of interstrand cross-links (ICLs).[5][8] The process is as follows:

-

Minor Groove Binding: Colibactin binds within the minor groove of DNA, showing a preference for AT-rich sequences.[6][12] The positively charged central scaffold of the molecule makes electrostatic and hydrogen bonding interactions with the floor of the minor groove, which helps explain its sequence specificity.[6]

-

Dual Adenine Alkylation: The two cyclopropane warheads react with the N3 position of adenine residues on opposite DNA strands, forming covalent bonds.[5][13] This creates a covalent link between the two strands of the DNA helix.[8] This cross-linking activity has been confirmed both in vitro using purified DNA and in cellulo in human cells exposed to pks+ E. coli.[8]

-

DNA Damage Cascade: The resulting ICLs are highly toxic lesions that block DNA replication and transcription, leading to replication stress.[8][9] If not properly repaired, these lesions can cause DNA double-strand breaks (DSBs), leading to genomic instability.[4][14]

Caption: Mechanism of colibactin-induced DNA damage.

Colibactin-Specific Mutational Signature

Prolonged exposure to colibactin-producing bacteria leads to a distinct mutational signature in the host genome, which has been observed in human intestinal organoids and a subset of human CRC tumors.[3] This signature provides a direct link between past bacterial exposure and cancer development. The key features are:

-

Single-Base Substitutions (SBS): Predominantly T-to-N substitutions (T>C, T>G, T>A) occurring within specific nucleotide triplets (ATA, ATT, and TTT).[3]

-

Small Indels: A unique pattern of single T deletions at T homopolymers.[3][10] The existence of a transcriptional-strand bias in these mutations indicates that the damage is repaired by transcription-coupled nucleotide-excision repair, further confirming that colibactin damages DNA by binding to adenine.[3]

Host Cellular Response to Colibactin

The formation of ICLs and DSBs by colibactin triggers a robust DNA Damage Response (DDR) in the host cell.

-

Replication Stress and ATR Activation: ICLs physically block the progression of the DNA replication machinery, causing replication stress.[8] This stress is primarily sensed by the ATR (Ataxia-Telangiectasia and Rad3-related) kinase pathway.[8][9]

-

Fanconi Anemia (FA) Pathway: The cell recruits proteins from the Fanconi Anemia pathway, a specialized ICL repair pathway. A key event is the recruitment and ubiquitination of the FANCD2 protein to the site of damage.[8][15] Cells deficient in FANCD2 are significantly more sensitive to the genotoxic effects of colibactin, showing higher frequencies of chromosomal aberrations.[14][15]

-

Cell Cycle Arrest: Activation of the DDR leads to cell cycle arrest, typically at the G2/M phase, to provide time for DNA repair.[4] This is a hallmark of colibactin exposure in cell culture models.[16]

-

Cellular Senescence and Apoptosis: If the DNA damage is too extensive to be repaired, cells may undergo apoptosis or enter a state of permanent cell cycle arrest known as cellular senescence.[4][10]

Caption: Host cell DNA damage response to colibactin.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on colibactin and related inhibitors.

Table 1: Genotoxicity of Model Colibactins

| Compound | Description | IC₅₀ in U2OS cells (µM) |

|---|---|---|

| 6 | Dimeric model colibactin | 2.5 ± 0.2 |

| 2 | Monomeric model colibactin | 14.1 ± 1.2 |

| 4 | Monomeric model colibactin | 10.1 ± 0.6 |

Source: Data adapted from Crawford et al., demonstrating that synthetic colibactin derivatives are genotoxic to human cells.[17]

Table 2: Inhibition of Colibactin-Induced Cell Cycle Arrest

| Inhibitor | Target | Concentration for Complete Inhibition |

|---|---|---|

| Compound 3 | ClbP Peptidase | 1 µM |

Source: Data from a study on a small molecule inhibitor of the colibactin-activating enzyme ClbP, showing prevention of genotoxicity in HeLa cells.[16]

Key Experimental Protocols

The study of colibactin requires specialized methodologies due to the instability of the active molecule. Most experiments rely on co-culture of target cells with live pks+ bacteria.

Protocol for Assessing Colibactin-Induced DNA Damage in Cell Culture

This protocol outlines a general workflow for measuring DNA DSBs using γ-H2AX immunofluorescence.

-

Cell Culture: Human epithelial cells (e.g., HeLa, Caco-2, HAP1) are cultured to ~70-80% confluency in appropriate media (e.g., EMEM).[18]

-

Bacterial Preparation: pks+ E. coli (e.g., NC101) and an isogenic pks- mutant (negative control) are grown overnight in liquid culture.[18]

-

Infection/Co-culture: Target cells are infected with bacteria at a specific Multiplicity of Infection (MOI), typically ranging from 10 to 1000. The co-culture is incubated for a defined period, commonly 4 hours.[17][19]

-

Antibiotic Treatment: After the infection period, gentamicin is added to the medium to kill extracellular bacteria and halt further toxin production.

-

Recovery: Cells are washed and incubated in fresh medium for a recovery period (e.g., 4-8 hours) to allow for the development of DNA damage markers.[9]

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DSBs. A fluorescently labeled secondary antibody is then used for visualization.[17][18]

-

Microscopy and Quantification: Cells are imaged using fluorescence microscopy. The percentage of cells with γ-H2AX foci or the overall fluorescence intensity is quantified to measure the extent of DNA damage.[17]

Caption: Experimental workflow for γ-H2AX genotoxicity assay.

Untargeted DNA Adductomics by Mass Spectrometry

This technique is used to identify the specific chemical modifications (adducts) that colibactin makes to DNA.

-

Sample Preparation: Human cells are exposed to pks+ E. coli, and genomic DNA is meticulously isolated.[19][20]

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed into individual deoxynucleosides.

-

LC-MS/MS Analysis: The mixture of deoxynucleosides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An untargeted approach, such as LC-MS³ DNA adductomics, is used to search for ions that exhibit a constant neutral loss corresponding to 2'-deoxyribose, which is a characteristic fragmentation pattern of a deoxynucleoside adduct.[20]

-

Adduct Identification: Putative adducts that are present only in samples from pks+ treated cells are identified and their structures are characterized using high-resolution mass data and further fragmentation analysis (MS³).[19][20][21] Isotopic labeling in bacterial culture media can be used to confirm the bacterial origin of the adduct.[21][22]

Conclusion and Implications

The genotoxicity of colibactin is a multi-step process initiated by the biosynthesis of a prodrug, which is activated in the bacterial periplasm. The active toxin binds the minor groove of host DNA and creates ICLs by alkylating adenine residues, leading to a cascade of cellular responses including cell cycle arrest and the activation of the Fanconi Anemia DNA repair pathway. The error-prone repair of this damage results in a specific mutational signature that directly links the presence of pks+ bacteria to the genomic landscape of colorectal cancer.

For researchers and drug development professionals, this detailed mechanism offers several points of intervention. Targeting the biosynthesis pathway, specifically the ClbP activating peptidase, has already proven to be a viable strategy for preventing genotoxicity.[16] Furthermore, the colibactin-DNA adducts and the resulting mutational signature can serve as valuable biomarkers for identifying individuals at higher risk of developing CRC due to their gut microbiome composition.[11][19] Understanding the intricacies of colibactin's action is critical for developing novel preventative and therapeutic strategies against microbiota-driven cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. A Mechanistic Model for Colibactin-Induced Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer [frontiersin.org]

- 5. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The specificity and structure of DNA cross-linking by the gut bacterial genotoxin colibactin | Kulik Research Group [hjkgrp.mit.edu]

- 7. Structure elucidation of colibactin and its DNA cross-links - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The synthesis of the novel Escherichia coli toxin—colibactin and its mechanisms of tumorigenesis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The human gut bacterial genotoxin colibactin alkylates DNA | Society for Mucosal Immunology [socmucimm.org]

- 12. The specificity and structure of DNA crosslinking by the gut bacterial genotoxin colibactin. | Broad Institute [broadinstitute.org]

- 13. Structure and bioactivity of colibactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DNA cross-link repair deficiency enhances human cell sensitivity to colibactin-induced genotoxicity | EurekAlert! [eurekalert.org]

- 16. A small molecule inhibitor prevents gut bacterial genotoxin production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Model Colibactins Exhibit Human Cell Genotoxicity in the Absence of Host Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oligosaccharides increase the genotoxic effect of colibactin produced by pks+ Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The human gut bacterial genotoxin colibactin alkylates DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dspace.mit.edu [dspace.mit.edu]

- 21. Characterization of Natural Colibactin–Nucleobase Adducts by Tandem Mass Spectrometry and Isotopic Labeling. Support for DNA Alkylation by Cyclopropane Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Role of Colibactin in Colorectal Cancer Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. Emerging evidence has implicated the gut microbiome, and specifically the genotoxic secondary metabolite colibactin, as a significant etiological agent in CRC development. Colibactin is produced by certain strains of Escherichia coli and other Enterobacteriaceae that harbor the polyketide synthase (pks) gene cluster. This guide provides a comprehensive technical overview of the role of colibactin in colorectal carcinogenesis, detailing its mechanism of action, the host cellular responses it elicits, and the experimental methodologies used for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this complex host-pathogen interaction.

Introduction: The Genotoxin Colibactin

Colibactin is a complex polyketide-nonribosomal peptide hybrid molecule that has garnered significant attention for its potent genotoxic activities.[1][2] Due to its inherent instability, the definitive structure of colibactin has been challenging to elucidate. However, it is known to possess two electrophilic cyclopropane "warheads" that are critical for its DNA-damaging capabilities.[3] The biosynthesis of colibactin is directed by the 54-kb pks island, a conserved genomic locus found in various commensal and pathogenic bacteria.[2][3] The prevalence of pks+ E. coli is notably higher in patients with inflammatory bowel disease (IBD) and colorectal cancer compared to healthy individuals, suggesting a strong correlation between the presence of these bacteria and CRC.[3]

Mechanism of Action: How Colibactin Drives Carcinogenesis

The carcinogenic potential of colibactin stems from its ability to directly damage host cell DNA, initiating a cascade of events that can lead to malignant transformation. The primary mechanism involves the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links (ICLs).[3][4] This damage preferentially occurs at adenine-rich motifs within the DNA.[3]

The cellular response to colibactin-induced DNA damage is multifaceted:

-

DNA Damage Response (DDR): The formation of ICLs and subsequent double-strand breaks (DSBs) triggers a robust DDR, primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) and p53 signaling pathways.[2] This leads to the phosphorylation of histone variant H2AX (γH2AX), a sensitive marker of DSBs, and the activation of downstream checkpoint kinases.[3][5]

-

Cell Cycle Arrest: The activation of the DDR results in cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[2]

-

Cellular Senescence: Persistent DNA damage can drive cells into a state of irreversible growth arrest known as cellular senescence. Senescent cells secrete a variety of pro-inflammatory cytokines and growth factors, collectively known as the senescence-associated secretory phenotype (SASP), which can create a pro-tumorigenic microenvironment.

-

Genomic Instability: Incomplete or erroneous repair of colibactin-induced DNA lesions can lead to the accumulation of mutations and chromosomal aberrations, hallmarks of genomic instability that are central to cancer development.[2] Colibactin exposure has been shown to generate a specific mutational signature in the genome of CRC cells.[6]

Quantitative Data on Colibactin and Colorectal Cancer

The following tables summarize key quantitative findings from various studies investigating the link between colibactin and CRC.

| Population | Prevalence of pks+ E. coli | Reference(s) |

| Healthy Individuals | 4.3% - 46% | [3] |

| Colorectal Adenoma Patients | 51% | [3] |

| Colorectal Cancer Patients | 16.7% - 65.6% | [3] |

Table 1: Prevalence of pks+ E. coli in Human Cohorts. The prevalence of bacteria carrying the colibactin-producing pks gene cluster varies across different populations, with a notable enrichment in individuals with colorectal neoplasms.

| Mouse Model | Effect of pks+ E. coli Colonization | Reference(s) |

| ApcMin/+ | Increased tumor burden and progression. | [7][8] |

| AOM/DSS-treated | Increased number of colon tumors. | [9][10] |

| ApcMin/+;Il10-/- | Promotion of colorectal cancer development. | [11] |

| ZEB2-transgenic | Exacerbation of CRC and tissue invasion. | [12] |

Table 2: Impact of pks+ E. coli on Tumorigenesis in Mouse Models. In various preclinical models of colorectal cancer, colonization with colibactin-producing E. coli significantly enhances tumor development and progression.

| Experimental System | Metric of DNA Damage | Observation | Reference(s) |

| Human Colon Organoids | γH2AX foci formation | Significant increase in γH2AX-positive cells upon infection with pks+ E. coli. | [13][14][15] |

| Mouse Colon Loops | γH2AX foci in enterocytes | 22.7% of enterocytes showed γH2AX foci after infection with pks+ E. coli, a threefold increase compared to a clbA mutant. | [5] |

| IMR-90 cells | Persistent γH2AX foci | Increased number of γH2AX foci per cell that persisted for days after infection. | [16] |

Table 3: Quantification of Colibactin-Induced DNA Damage. Colibactin induces a significant and persistent DNA damage response, as measured by the formation of γH2AX foci in various cellular and in vivo models.

Signaling Pathways in Colibactin-Mediated Carcinogenesis

Colibactin impacts several critical signaling pathways involved in cell fate decisions and cancer development.

DNA Damage Response Pathway

The primary cellular response to colibactin is the activation of the DNA damage response pathway.

Caption: Colibactin-induced DNA damage response pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of intestinal epithelial cell proliferation and is frequently mutated in CRC. Colibactin has been shown to promote the Wnt-independent growth of colon organoids, suggesting an interaction with this pathway.[1] This may occur through the induction of mutations in key Wnt pathway components or through other, more direct mechanisms that lead to the nuclear translocation of β-catenin and the activation of target genes.[17][18][19]

Caption: Colibactin's impact on Wnt/β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of colibactin in colorectal cancer.

Detection of pks+ E. coli in Stool Samples by qPCR

This protocol describes the quantitative PCR-based detection of the pks gene cluster in DNA extracted from human stool samples.

Materials:

-

Stool sample

-

DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

-

qPCR master mix (e.g., TaqMan Gene Expression Master Mix)

-

Primers and probes for a pks-specific gene (e.g., clbB) and a universal bacterial 16S rRNA gene (for normalization)

-

qPCR instrument

Procedure:

-

DNA Extraction: Extract total DNA from 200 mg of stool sample using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each sample, set up reactions in triplicate for both the target gene (clbB) and the reference gene (16S rRNA). A typical 20 µL reaction includes:

-

10 µL 2x qPCR master mix

-

1 µL 20x primer/probe mix

-

5 µL template DNA (e.g., 10 ng)

-

4 µL nuclease-free water

-

-

qPCR Cycling Conditions: Perform the qPCR using the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes. Calculate the relative abundance of pks+ bacteria using the ΔΔCt method.

Caption: Workflow for qPCR detection of pks+ E. coli.

Measurement of Colibactin-Induced DNA Damage using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Colon organoids or cell lines

-

pks+ E. coli and an isogenic pks-deficient mutant

-

Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Cell Treatment: Co-culture colon organoids or cell lines with pks+ E. coli or the pks-deficient mutant for a defined period (e.g., 4 hours). Include a positive control (e.g., H₂O₂) and a negative (uninfected) control.

-

Cell Embedding: After treatment, harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. The "tail moment" is a commonly used metric.

Caption: Workflow for the comet assay.

In Vivo Tumorigenesis Assay using the AOM/DSS Mouse Model

This protocol describes the induction of colitis-associated colorectal cancer in mice and the assessment of the impact of pks+ E. coli colonization.

Materials:

-

C57BL/6 mice

-

Azoxymethane (AOM)

-

Dextran sodium sulfate (DSS)

-

pks+ E. coli and an isogenic pks-deficient mutant

-

Oral gavage needles

Procedure:

-

AOM Injection: Administer a single intraperitoneal injection of AOM (10 mg/kg) to the mice.

-

DSS Administration: One week after AOM injection, provide mice with drinking water containing 2-2.5% DSS for 5-7 days to induce colitis. This is followed by a recovery period of 14-16 days with regular drinking water. This DSS cycle is typically repeated 2-3 times.

-

Bacterial Colonization: After the first DSS cycle, orally gavage the mice with a suspension of pks+ E. coli or the pks-deficient mutant (e.g., 10⁸ CFU).

-

Tumor Assessment: At the end of the experiment (e.g., 12-16 weeks after AOM injection), euthanize the mice and collect their colons. Count the number of tumors and measure their size.

-

Histological Analysis: Fix the colonic tissue in formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to assess tumor grade and inflammation.

Caption: Workflow for the AOM/DSS mouse model.

Conclusion and Future Directions

The evidence strongly supports a significant role for the bacterial genotoxin colibactin in the etiology of colorectal cancer. Its ability to induce DNA damage, genomic instability, and pro-tumorigenic cellular responses highlights the importance of the gut microbiome in cancer development. For researchers and drug development professionals, this presents several key opportunities:

-

Biomarker Development: The specific mutational signature of colibactin could serve as a valuable biomarker for identifying individuals at high risk for CRC.

-

Therapeutic Targeting: Strategies aimed at eliminating or inhibiting the activity of pks+ bacteria, or neutralizing the colibactin toxin itself, represent novel approaches for CRC prevention and treatment.

-

Microbiome Modulation: Understanding the factors that influence the colonization and activity of pks+ bacteria could lead to dietary or probiotic interventions to mitigate their carcinogenic potential.

Further research is needed to fully elucidate the complex interplay between colibactin, the host immune system, and other microbial and environmental factors in the development of colorectal cancer. A deeper understanding of these interactions will be crucial for the development of effective, personalized strategies for the prevention and treatment of this deadly disease.

References

- 1. news-medical.net [news-medical.net]

- 2. mdpi.com [mdpi.com]

- 3. Shining a Light on Colibactin Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The microbiome-product colibactin hits unique cellular targets mediating host–microbe interaction [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. Colibactin DNA-damage signature indicates mutational impact in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inulin impacts tumorigenesis promotion by colibactin-producing Escherichia coli in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inulin impacts tumorigenesis promotion by colibactin-producing Escherichia coli in ApcMin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Genomic aberrations after short-term exposure to colibactin-producing E. coli transform primary colon epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutational signature in colorectal cancer caused by genotoxic pks+ E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Escherichia coli Producing Colibactin Triggers Premature and Transmissible Senescence in Mammalian Cells | PLOS One [journals.plos.org]

- 17. Curbing the nuclear activities of β-catenin: Control over Wnt target gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Wnt/β-Catenin Signaling as a Molecular Target by Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Colibactin-Producing Gut Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colibactin, a genotoxic secondary metabolite produced by specific gut bacteria, has emerged as a significant factor in the etiology of colorectal cancer (CRC). This guide provides a comprehensive overview of colibactin-producing bacterial species, the mechanisms of colibactin-induced genotoxicity, and the host cellular responses. Detailed experimental protocols for the detection and characterization of colibactin and its effects are provided, alongside a quantitative analysis of its genotoxic potential. Furthermore, key signaling pathways involved in the DNA damage response to colibactin are elucidated through detailed diagrams. This document is intended to serve as a core technical resource for researchers, scientists, and drug development professionals working to understand and target the role of the gut microbiome in cancer.

Colibactin-Producing Gut Bacteria

Colibactin is synthesized by a 54-kb hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) assembly line encoded by the pks (or clb) gene island.[1] While Escherichia coli, particularly strains from the B2 phylogroup, are the most well-characterized producers, other members of the Enterobacteriaceae family can also harbor the pks island, likely acquired through horizontal gene transfer.[2][3]

Identified Species

The following bacterial species have been identified as potential colibactin producers:

Prevalence of pks+ Bacteria

The presence of colibactin-producing bacteria in the human gut is a critical factor in assessing CRC risk. The prevalence of these bacteria varies between healthy individuals and those with colorectal cancer.

| Bacterial Species | Prevalence in Healthy Individuals | Prevalence in Colorectal Cancer (CRC) Patients | Source(s) |

| pks+ Bacteria (general) | ~20-42% | ~46-60% | [7][8][9] |

| pks+ Escherichia coli | 22.3% (faecal isolates) | 39% (ExPEC strains) | [10] |

| pks+ Klebsiella pneumoniae | 4-5.19% (carriage rate in healthy Chinese population) | 26.8% (in bloodstream infections) | [1][11][12] |

| pks+ Citrobacter koseri | Data not widely available, considered less frequent. | Data not widely available. | [3] |

| pks+ Enterobacter cloacae | Data not widely available, considered less frequent. | Data not widely available. | [3] |

Genotoxicity of Colibactin

Colibactin exerts its genotoxic effects by alkylating DNA, leading to the formation of DNA interstrand cross-links (ICLs).[4][13] This type of DNA damage is particularly cytotoxic as it stalls DNA replication and transcription.

Quantitative Analysis of Colibactin-Induced DNA Damage

The genotoxicity of colibactin has been quantified using various in vitro assays. These assays measure different aspects of DNA damage and cellular response.

| Assay | Cell Line | Treatment | Quantitative Outcome | Source(s) |

| γH2AX Assay | HeLa | Infection with pks+ E. coli (MOI 25) | 5 to 7-fold increase in γH2AX fluorescence | [14] |

| HeLa | 50 nM synthetic colibactin-645 | Significant increase in γH2AX and 53BP1 foci formation | [12][15][16][17] | |

| U2OS | 50 μM synthetic colibactin analogue | Increased γH2AX signal detected by flow cytometry | [18] | |

| Micronucleus Test | CHO AA8 | Infection with clb+ E. coli | 4-6 times higher frequency of micronucleated cells compared to clb- strain | [19] |

| HAP1 FANCD2-deficient | Infection with clb+ E. coli | Significantly higher frequency of micronucleated cells compared to wild-type | [20] | |

| Comet Assay | HeLa | 50 nM synthetic colibactin-645 | Concentration-dependent increase in DNA tail moment | [15][16][17] |

| Murine colon organoids | Infection with pks+ E. coli | Increased DNA damage comparable to etoposide treatment | [21] | |

| SOS Response Assay | Salmonella typhimurium TA1535/pSK1002 | Crude extract of clb+ E. coli | 1.7 times higher induction of SOS response compared to clb- extract | [19] |

| Cytotoxicity Assay (XTT) | HAP1 FANCD2-deficient | Infection with clb+ E. coli (MOI 300) | Cell viability reduced to 21% (compared to 42% in wild-type) | [20] |

Experimental Protocols

Detection of the pks Genomic Island by PCR

This protocol allows for the molecular identification of colibactin-producing bacteria by targeting a specific gene within the pks island, such as clbN.[11][22]

Materials:

-

Bacterial DNA extract

-

Forward and reverse primers for a pks gene (e.g., clbN)

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

-

Nuclease-free water

-

Thermocycler

-

Agarose gel electrophoresis system

Procedure:

-

Prepare the PCR Reaction Mixture: In a PCR tube, combine the following:

-

Bacterial DNA template (1-5 µL)

-

Forward primer (1 µL of 10 µM stock)

-

Reverse primer (1 µL of 10 µM stock)

-

PCR master mix (12.5 µL of 2x)

-

Nuclease-free water to a final volume of 25 µL.

-

-

Thermocycling Conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (optimize for specific primers)

-

Extension: 72°C for 1 minute/kb of the expected product size

-

-

Final extension: 72°C for 5-10 minutes

-

-

Analysis:

-

Run the PCR products on a 1-2% agarose gel.

-

Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the pks island.

-

Assessment of DNA Double-Strand Breaks by γH2AX Immunofluorescence

This method quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DSBs.[8][23][24][25]

Materials:

-

Cultured mammalian cells (e.g., HeLa, HCT116) on coverslips

-

Colibactin-producing bacteria or purified colibactin

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (mouse monoclonal)

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Seed cells on coverslips and allow them to adhere. Infect with colibactin-producing bacteria at a desired multiplicity of infection (MOI) or treat with purified colibactin for a specified time.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Evaluation of Genotoxicity by Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][26][27]

Materials:

-

Cell suspension

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis buffer (high salt, detergent, pH 10)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope

Procedure:

-

Cell Encapsulation: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with neutralization buffer, then stain the DNA with a fluorescent dye.

-

Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

In Vivo Mouse Models of Colorectal Cancer

Animal models are crucial for studying the long-term effects of colibactin-producing bacteria on colorectal carcinogenesis.[6][21][28][29]

Commonly Used Models:

-

ApcMin/+ Mouse Model: These mice carry a mutation in the Apc gene, predisposing them to intestinal adenomas. Colonization with pks+ E. coli can accelerate tumor development.[28]

-

Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) Model: AOM is a pro-carcinogen, and DSS induces colitis. This combination mimics colitis-associated colorectal cancer. Colonization with pks+ E. coli can enhance tumorigenesis in this model.[29]

-

Il10-/- Mouse Model: These mice are deficient in the anti-inflammatory cytokine IL-10 and develop spontaneous colitis. Colonization with pks+ E. coli can exacerbate inflammation and promote dysplasia.[29]

General Protocol Outline:

-

Animal Preparation: Mice are often treated with an antibiotic (e.g., streptomycin) to reduce the resident gut microbiota and facilitate colonization by the experimental strain.

-

Bacterial Colonization: Mice are orally gavaged with a suspension of the colibactin-producing bacterial strain.

-

Carcinogen/Inflammation Induction (if applicable): Administer AOM and/or DSS according to the specific model protocol.

-

Monitoring: Monitor the animals for signs of disease, such as weight loss and rectal bleeding.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and collect colon tissues for histological analysis of tumor number, size, and grade. DNA can also be extracted from tissues to assess for colibactin-induced mutational signatures.

Signaling Pathways and Cellular Responses

Colibactin-induced DNA interstrand cross-links trigger a complex DNA damage response (DDR) aimed at repairing the damage and maintaining genomic integrity.

DNA Damage Response Pathway

The primary pathway activated by colibactin-induced ICLs is the Fanconi Anemia (FA) pathway, which works in concert with other DDR pathways.[1][4][5][7][13][19]

Caption: Colibactin-induced DNA Damage Response Pathway.

Experimental Workflow for Assessing Colibactin Genotoxicity

A typical workflow for investigating the genotoxic effects of a bacterial isolate suspected of producing colibactin involves a series of molecular and cellular assays.

Caption: Experimental workflow for colibactin genotoxicity assessment.

Implications for Drug Development

The definitive link between colibactin-producing bacteria and colorectal cancer presents novel opportunities for therapeutic intervention. Strategies may include:

-

Targeting Colibactin Synthesis: Development of small molecule inhibitors of the pks island enzymatic machinery.

-

Neutralizing Colibactin: Engineering probiotics or developing oral therapeutics that can bind to and neutralize colibactin in the gut.

-

Modulating the Gut Microbiome: Eradication of pks+ strains through targeted antimicrobial therapies or bacteriophage-based approaches, and replacement with beneficial microbes.

-

Enhancing DNA Repair: Development of therapies that boost the host's DNA repair capacity in the colon, particularly the Fanconi Anemia pathway.

Conclusion

Colibactin is a potent genotoxin produced by a subset of gut bacteria that plays a significant role in the pathogenesis of colorectal cancer. Understanding the prevalence of colibactin-producing species, the mechanisms of their genotoxicity, and the host's response is paramount for developing effective preventative and therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals to further investigate this critical area of microbiome-cancer interaction.

References

- 1. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links [authors.library.caltech.edu]

- 2. Structure and bioactivity of colibactin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The colibactin-producing Escherichia coli alters the tumor microenvironment to immunosuppressive lipid overload facilitating colorectal cancer progression and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. crpr-su.se [crpr-su.se]

- 9. researchgate.net [researchgate.net]

- 10. Insights into the acquisition of the pks island and production of colibactin in the Escherichia coli population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PCR-assisted impedimetric biosensor for colibactin-encoding pks genomic island detection in E. coli samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Colibactin Genotoxin Generates DNA Interstrand Cross-Links in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Macrocyclic colibactin induces DNA double-strand breaks via copper-mediated oxidative cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Colibactin leads to a bacteria-specific mutation pattern and self-inflicted DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. PCR-assisted impedimetric biosensor for colibactin-encoding pks genomic island detection in E. coli samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantification of Colibactin-associated Genotoxicity in HeLa Cells by In Cell Western (ICW) Using γ-H2AX as a Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 27. mdpi.com [mdpi.com]

- 28. Inulin impacts tumorigenesis promotion by colibactin-producing Escherichia coli in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

A Technical Guide to Colibactin and its Structural Analogs: Genotoxic Natural Products from the Gut Microbiome

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Colibactin, a genotoxic secondary metabolite produced by certain strains of gut bacteria, including Escherichia coli, has garnered significant attention for its association with colorectal cancer. Its extreme instability and low in vitro production levels have historically hindered its structural elucidation and mechanistic understanding. However, recent advancements in chemical synthesis, advanced mass spectrometry, and genetic engineering have unveiled its complex structure and potent DNA-damaging capabilities. This technical guide provides an in-depth overview of colibactin, its structurally and functionally related natural products, the cellular pathways it perturbs, and the experimental methodologies used in its study. A primary focus is placed on natural products bearing a cyclopropane "warhead," the key functional motif responsible for DNA alkylation. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Introduction: The Elusive Genotoxin Colibactin

First identified in 2006, colibactin is produced by a 54-kb hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) biosynthetic gene cluster known as the pks or clb island.[1][2] Bacteria harboring this island, particularly E. coli of the B2 phylogroup, are found with higher prevalence in colorectal cancer (CRC) patients.[3] The genotoxicity of colibactin-producing bacteria is characterized by the induction of DNA double-strand breaks, cell cycle arrest, and chromosomal aberrations in eukaryotic cells.[2][3]

The active colibactin molecule is a heterodimer featuring two electrophilic cyclopropane "warheads."[4][5] These reactive groups are responsible for its potent biological activity: the alkylation of adenine residues within the minor groove of DNA, leading to the formation of DNA interstrand cross-links (ICLs).[4][6] This mode of action is a hallmark of several potent antitumor antibiotics. The inherent instability of colibactin's central α-aminoketone linker, which is susceptible to aerobic oxidation, means that the genotoxic effect is largely contact-dependent, as the molecule degrades rapidly upon release from the producing bacterium.[5][6]

Natural Products with Structural and Functional Similarity to Colibactin

The unique structural features of colibactin—namely its DNA-alkylating cyclopropane rings and its heterocyclic core—are echoed in other classes of natural products. Understanding these analogs provides crucial context for colibactin's mechanism of action and potential for therapeutic development.

The Spirocyclopropylcyclohexadienone Family: Functional Analogs of the "Warhead"

The most relevant functional analogs of colibactin are natural products that also utilize a cyclopropane ring for DNA alkylation. The spirocyclopropylcyclohexadienone family, which includes CC-1065, the duocarmycins, and yatakemycin, represents the archetypal class of such compounds.[7]

-

Duocarmycins and CC-1065: Isolated from Streptomyces species, these compounds are exceptionally potent cytotoxins.[1][8][9] Their structure consists of a DNA-alkylating subunit and a DNA-binding subunit. They bind to the minor groove of AT-rich DNA sequences, where the cyclopropane ring alkylates the N3 position of adenine.[10][11] This covalent modification disrupts DNA replication and transcription, leading to cell death.[12]

-

Yatakemycin: Yatakemycin is the most potent member of this family, featuring a unique "sandwiched" structure with a central DNA alkylation subunit flanked by two DNA-binding subunits.[4][13] This arrangement enhances the rate and efficiency of its DNA alkylation reaction, contributing to its extreme cytotoxicity.[6][13]

Biosynthetically Related Metabolites: The γ-Lactams

Research into the colibactin biosynthetic pathway has revealed that the clb gene cluster is a "diversity-oriented" pathway, producing a range of metabolites beyond the final genotoxic agent.[6][13] Among these are a series of γ-lactam derivatives.[12] These compounds are formed through a crosstalk between the colibactin and fatty acid biosynthesis pathways. While they do not possess the DNA-alkylating warheads of mature colibactin, their common biosynthetic origin provides insight into the complex chemistry of the clb island and may represent evolutionary precursors or shunt products with as-yet-unknown biological activities.[9]

Thiazole and Oxazole-Containing Peptides: Analogs of the Core Structure

The proposed heterodimeric core of colibactin contains thiazole rings.[3] Thiazole and the related oxazole heterocycles are common motifs in a wide range of ribosomally synthesized and post-translationally modified peptides (RiPPs) and non-ribosomal peptides, many of which are isolated from marine organisms like cyanobacteria, ascidians, and sponges.[2][14][15]

-

Examples: Compounds like the dolastatins, bistratamides, and raocyclamides are cyclic peptides containing thiazole and/or oxazole rings and often exhibit significant cytotoxicity against cancer cell lines.[2] While their mechanisms of action are diverse and do not typically involve DNA alkylation via cyclopropane rings, they represent an important class of natural products that share key structural building blocks with colibactin.[15][16]

Quantitative Data on Biological Activity

Direct quantitative comparison of colibactin and its analogs is challenging due to colibactin's instability. Most studies on colibactin rely on observing the effects of co-culture with producing bacteria. However, data from synthetic colibactin models and the more stable duocarmycin family provide a benchmark for potency. The duocarmycins and yatakemycin exhibit extraordinary cytotoxicity, with IC50 values in the picomolar range, making them among the most potent toxins known.

| Compound | Cell Line | IC50 Value | Reference(s) |

| (+)-Duocarmycin SA | L1210 | 10 pM | |

| (+)-Yatakemycin | L1210 | 3-5 pM | [4] |

| ent-(-)-Yatakemycin (unnatural enantiomer) | L1210 | 5 pM | [17] |

| (+)-iso-Duocarmycin SA | L1210 | 50 pM | [1] |

| (+)-iso-Yatakemycin | L1210 | 15 pM | [1] |

| Synthetic Colibactin Model (Dimer 6) | HCT116 | ~2.5 µM | [12] |

| Synthetic Colibactin Model (Compound 4) | HCT116 | ~5 µM | [12] |

Table 1: Comparative cytotoxicities (IC50) of selected natural products and synthetic colibactin models. The L1210 (mouse lymphocytic leukemia) cell line is a standard for evaluating this class of compounds. HCT116 is a human colorectal cancer cell line.

Cellular Signaling and DNA Damage Response

The formation of DNA interstrand cross-links (ICLs) by colibactin and its functional analogs is a highly toxic lesion that triggers a complex cellular DNA damage response (DDR).

ATR and Fanconi Anemia Pathway Activation

When a replication fork stalls at a colibactin-induced ICL, the cell activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway.[4][6][7][8][10][11][18][19][20][21]

-

Damage Recognition: The stalled replication fork exposes single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA).

-

ATR Activation: The ATR-ATRIP complex is recruited to the RPA-coated ssDNA. This, along with the 9-1-1 checkpoint clamp, leads to the catalytic activation of ATR.

-

FA Pathway Trigger: Activated ATR then phosphorylates key components of the Fanconi Anemia (FA) pathway, particularly FANCI.[8][18]

-

FANCD2-FANCI Ubiquitination: Phosphorylation of FANCI primes the FANCD2-FANCI (D2-I) complex for monoubiquitination by the FA core complex, an E3 ubiquitin ligase.[4][18]

-

Repair Initiation: The monoubiquitinated D2-I complex is loaded onto chromatin, where it acts as a scaffold to recruit nucleases (like SLX4 and FAN1) and other repair factors that "unhook" the cross-link and facilitate repair through translesion synthesis and homologous recombination.[4][20]

Cells deficient in the FA pathway, such as those with mutations in FANCD2, show significantly higher sensitivity to colibactin-producing bacteria, confirming the central role of this pathway in repairing colibactin-induced damage.[6][8]

Caption: ATR and Fanconi Anemia (FA) pathway activation by colibactin-induced DNA ICLs.

Experimental Protocols

Studying unstable, low-titer natural products like colibactin requires specialized methodologies. Below are overviews of key experimental workflows.

Protocol: Co-culture and Genotoxicity Assay

This protocol describes a method to assess the genotoxicity of colibactin-producing E. coli on a human cell line, such as HeLa or HCT116.

Workflow:

-

Cell Culture: Plate eukaryotic cells (e.g., HeLa) in a 96-well plate and grow for 24 hours.

-

Bacterial Culture: Grow colibactin-producing (pks+) and non-producing (pks-) E. coli strains overnight in LB broth, then sub-culture in DMEM to an OD600 of 0.4-0.5.

-

Infection: Wash the HeLa cells and infect with the bacterial cultures at a specific Multiplicity of Infection (MOI). Incubate for 4 hours.

-

Recovery: Remove bacteria and add fresh medium containing gentamicin to kill extracellular bacteria. Culture for an additional 72 hours.

-

Quantification of Genotoxicity:

-

Phenotypic Observation: Observe cells for megalocytosis (cell enlargement), a characteristic phenotype of colibactin-induced senescence.

-